6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4N4O. It is characterized by the presence of an imidazo[1,2-B]pyridazine core structure, which is further functionalized with formyl and carbonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to achieve high regioselectivity in the synthesis of pyridazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The carbonitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-Formylimidazo[1,2-B]pyridazine-3-carboxylic acid.
Reduction: 6-Formylimidazo[1,2-B]pyridazine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-B]pyridazine: The parent structure without the formyl and carbonitrile groups.
6-Chloroimidazo[1,2-B]pyridazine: A derivative with a chlorine substituent at the 6-position.
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: A compound with both bromine and chlorine substituents.
Uniqueness
6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile is unique due to the presence of both formyl and carbonitrile functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C8H4N4O |
---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
6-formylimidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-3-7-4-10-8-2-1-6(5-13)11-12(7)8/h1-2,4-5H |
InChI-Schlüssel |
MRWIJHGOLONMFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2N=C1C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.